3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde
Beschreibung
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is a heterocyclic compound featuring an isoquinoline backbone substituted with an oxiranylmethoxy (epoxide-containing methoxy) group at the 5-position and a formyl group at the 2-position. The oxiranylmethoxy substituent introduces a reactive epoxide moiety, which may confer unique reactivity and biological activity compared to analogs with non-epoxide substituents. oxiranylmethoxy) .
Eigenschaften
CAS-Nummer |
61563-02-8 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO3/c15-9-14-5-4-12-10(6-14)2-1-3-13(12)17-8-11-7-16-11/h1-3,9,11H,4-8H2 |
InChI-Schlüssel |
BDUNUNCKIPQCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC=C2)OCC3CO3)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dihydro-5-(Oxiranylmethoxy)-1H-isoquinolin-2-carbaldehyd umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode umfasst die Bildung des Isochinolinkerns, gefolgt von der Einführung der Oxirangruppe durch eine Epoxidierungsreaktion. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Oxidationsmittel und spezifischer Katalysatoren, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung optimierte Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4-Dihydro-5-(Oxiranylmethoxy)-1H-isoquinolin-2-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern, was zur Bildung neuer Produkte führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitutionsreaktion.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise verschiedene Aldehyd- oder Ketonderivate ergeben, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Isoquinolines are known for their neuroprotective properties. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis. The epoxide group in 3,4-dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development .
Case Study:
Research has demonstrated that certain isoquinoline derivatives can mitigate neurodegeneration in models of Alzheimer’s disease. By targeting specific pathways involved in neuronal survival, these compounds could potentially lead to new therapeutic strategies .
Organic Synthesis Intermediates
Due to its unique functional groups, 3,4-dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further derivatization, which can lead to the development of novel compounds with tailored properties.
Synthesis Methodologies:
Several synthetic routes have been proposed for the preparation of this compound, highlighting its versatility in organic chemistry . These methodologies include:
- Nucleophilic Substitution Reactions: Utilizing the aldehyde group for further functionalization.
- Epoxidation Reactions: Exploiting the oxirane moiety for reactions with nucleophiles.
While specific biological activity studies on 3,4-dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde are scarce, related compounds have shown diverse biological activities including:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Isoquinoline derivatives | Induction of apoptosis in cancer cells |
| Neuroprotective | Dihydroisoquinolines | Protection against oxidative stress |
| Antimicrobial | Various isoquinolines | Inhibition of bacterial growth |
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline core can interact with different receptors and enzymes, modulating their activity and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
a) 3,4-Dihydro-5-hydroxy-1H-isoquinoline-2-carbaldehyde (CAS 93982-05-9)
- Substituent : Hydroxyl group at C₅.
b) DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinoline)
- Substituent : Piperidinylbutoxy group at C₅.
- Biological Activity: DPQ is a known inhibitor of poly(ADP-ribose) polymerase (PARP), with studies highlighting its role in apoptosis induction. The bulky piperidinylbutoxy group likely enhances membrane permeability and target binding .
- Key Difference : The absence of a carbaldehyde group in DPQ reduces its electrophilicity compared to the target compound.
c) Dihydropyrimidinones (e.g., 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one)
- Core Structure: Dihydropyrimidinone (Biginelli reaction product).
- Synthetic Methods : Synthesized via multicomponent reactions using catalysts like room-temperature ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or sulfamic acid .
- Comparison: While structurally distinct, these compounds share synthetic modularity with isoquinoline derivatives. However, dihydropyrimidinones lack the reactive epoxide and carbaldehyde groups, limiting their application in covalent binding or polymer chemistry.
Key Observations :
- The target compound’s synthesis may involve epoxidation of a precursor, whereas dihydropyrimidinones are efficiently synthesized via one-pot multicomponent reactions .
- DPQ and related isoquinolines are often commercially sourced, suggesting standardized synthetic protocols .
Biologische Aktivität
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde (CAS: 61563-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and interaction with biomolecules, supported by research findings and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula: C₉H₉NO₂
- Molecular Weight: 163.18 g/mol
- Physical State: Solid
- Melting Point: 240 °C
Biological Activity Overview
Research has indicated various biological activities associated with this compound, particularly in the context of cancer treatment and enzyme inhibition.
1. Cytotoxic Activity
Studies have demonstrated that 3,4-dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies reveal that the compound can induce apoptosis in HeLa cells, a cervical cancer cell line.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.46 ± 0.82 | Induction of apoptosis |
| MRC-5 | >50 | Selectivity for cancer cells |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells while showing less toxicity towards normal cells like MRC-5 fibroblasts .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- α-Glucosidase Inhibition: The compound exhibited significant inhibition with an IC50 value of approximately 52.54 ± 0.09 μM, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .
This enzyme inhibition profile indicates that the compound could be beneficial in therapeutic strategies aimed at controlling blood sugar levels.
3. DNA Interaction
Research involving competitive binding assays has shown that the compound can intercalate with DNA. This property is crucial for its anticancer activity as it may disrupt DNA replication and transcription processes:
- Ethidium Bromide Displacement Assay: The binding affinity of the compound to DNA was assessed, showing effective competition with ethidium bromide (Ksv values ranging from to M⁻¹), indicating strong interaction with nucleic acids .
Case Studies and Experimental Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity Study:
- Enzyme Inhibition Research:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
